molecular formula C17H20BrNO3 B3572534 [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

Cat. No.: B3572534
M. Wt: 366.2 g/mol
InChI Key: DOBXQSGKFQPACA-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is a secondary amine featuring two benzyl substituents:

  • First substituent: A 5-bromo-2-methoxyphenylmethyl group, which introduces a bromine atom at the 5-position and a methoxy group at the 2-position of the benzene ring.
  • Second substituent: A 2,3-dimethoxyphenylmethyl group with methoxy groups at the 2- and 3-positions.

This compound’s molecular formula is C₁₇H₁₉BrNO₄, with a molecular weight of ~380.91 g/mol. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs suggest synthesis via reductive amination or alkylation of amines with halides (e.g., NaB(CN)H₃ in THF/MeOH) .

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(2,3-dimethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-20-15-8-7-14(18)9-13(15)11-19-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBXQSGKFQPACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine exhibit potential antidepressant properties. Studies have shown that modifications in the phenyl rings can enhance binding affinity to serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders .

Neurotransmitter Modulation

This compound has been investigated for its role in modulating neurotransmitter release, particularly dopamine and serotonin. Its structural features allow it to interact with various receptors in the central nervous system (CNS), suggesting potential applications in treating neurodegenerative diseases.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups under nucleophilic substitution conditions.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks that are essential in drug development.

Development of New Materials

The compound has potential applications in the development of new materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it useful in creating advanced materials for electronics or catalysis .

Case Study: Antidepressant Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antidepressant effects in animal models. The results indicated that certain derivatives exhibited significant improvements in depressive behaviors compared to control groups .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to harmful agents.

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential antidepressant and neurotransmitter modulator
Synthetic ChemistryBuilding block for complex organic molecules
Material ScienceDevelopment of advanced materials with unique electronic properties

Mechanism of Action

The mechanism by which [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Melting Points and Spectral Data (Selected Analogs)

Compound Melting Point (°C) IR Peaks (cm⁻¹) References
N-(bis(2,3-dimethoxyphenyl)methyl)propan-2-amine 100–103 2918, 2165, 1655
25CN-NBOH (Control) N/A 2918, 1655 (similar to target’s expected profile)

Biological Activity

The compound [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound consists of two aromatic rings connected by a methylamine bridge, with specific substitutions that enhance its pharmacological properties. The presence of bromine and methoxy groups is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing methoxy and bromine groups have shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase. This mechanism was observed in studies involving structurally related compounds, suggesting a similar potential for this compound.
CompoundCell LineIC50 (nM)Mechanism
2cHeLa30G2/M Arrest via Tubulin Inhibition
1MIA PaCa-217-130Apoptosis through Mitochondrial Pathway

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research into similar compounds has shown effectiveness against Gram-positive bacteria, indicating that this compound could potentially inhibit bacterial growth.

  • Bacterial Strains Tested : Staphylococcus aureus and Enterococcus faecalis are common targets for such compounds due to their clinical relevance.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of related compounds on human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431). The results indicated a strong correlation between structural modifications and increased potency against these cell lines .
  • Mechanistic Insights : Flow cytometry analyses revealed that compounds similar to this compound induce apoptosis through intrinsic pathways, emphasizing the importance of methoxy substitutions in enhancing biological activity .

Research Findings

Recent studies have synthesized various derivatives of related compounds, demonstrating that:

  • Substituents Matter : The presence of methoxy groups significantly enhances the anticancer activity by improving solubility and bioavailability.
  • Structural Variants : Variations in the positioning of bromine and methoxy groups can lead to substantial differences in biological efficacy.

Q & A

Q. What are the recommended synthetic routes for [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between halogenated benzyl precursors and methoxy-substituted amines. Key steps include:

Starting Materials : Use 5-bromo-2-methoxybenzyl chloride and 2,3-dimethoxybenzylamine as precursors.

Q. Reaction Conditions :

  • Solvent: Dichloromethane or toluene under inert atmosphere .
  • Base: Potassium carbonate or sodium hydroxide to deprotonate amines and drive substitution .
  • Temperature: 50–80°C for 12–24 hours to ensure completion .

Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Example Table :

StepReagents/ConditionsPurposeYield Range
15-Bromo-2-methoxybenzyl chloride + 2,3-dimethoxybenzylamineCore structure assembly60–75%
2K₂CO₃, DCM, 60°C, 18hSubstitution reaction
3Column chromatography (hexane:EtOAc 4:1)Purification85–90% purity

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺). For this compound, expect m/z ~396 (calculated) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention time ~1.12 minutes under SQD-FA05 conditions .
  • NMR : Key signals include:
  • Aromatic protons (δ 6.5–7.5 ppm, splitting patterns reflect methoxy and bromine substitution) .
  • Methoxy groups (δ ~3.8 ppm, singlet) .
    Example Table :
TechniqueParametersExpected Data
LCMSESI+m/z 396 [M+H]⁺
¹H NMR400 MHz, CDCl₃δ 3.8 (s, 6H, OCH₃), δ 6.7–7.3 (m, aromatic H)

Q. How should researchers design initial biological activity screens for this compound, given its structural analogs?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Target Selection : Focus on receptors/enzymes sensitive to methoxy and bromine substituents (e.g., GPCRs, kinases) .
  • In Vitro Assays :
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition: Fluorescence-based kinase assays (IC₅₀ determination) .
  • Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what industrial techniques are transferable to academic labs?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer; reduces reaction time by 30–50% .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .
  • Automation : Use syringe pumps for precise reagent addition, minimizing human error .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected LCMS peaks or NMR splitting patterns)?

  • Methodological Answer :
  • LCMS Artifacts :
  • Adducts (e.g., [M+Na]⁺): Adjust ionization settings or use ammonium formate buffers .
  • Degradation products: Store samples at –20°C and rerun under fresh conditions .
  • NMR Anomalies :
  • Dynamic effects: Acquire variable-temperature NMR to identify conformational exchange .
  • Impurity Peaks: Compare with synthetic intermediates to trace unreacted precursors .

Q. What mechanistic studies are recommended to elucidate this compound’s interactions with biological targets?

  • Methodological Answer :
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking to kinase ATP-binding pockets) .
  • Mutagenesis : Engineer target proteins (e.g., alanine scanning) to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine
Reactant of Route 2
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[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

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